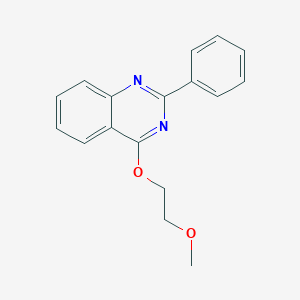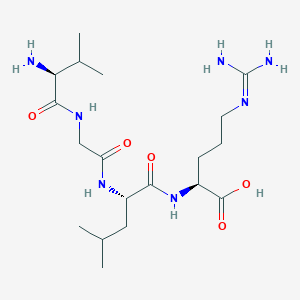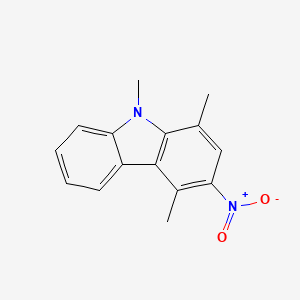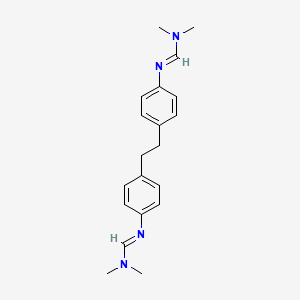![molecular formula C11H13BO2Si B12575189 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- CAS No. 473474-63-4](/img/structure/B12575189.png)
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C11H13BO2Si. It is a derivative of benzodioxaborole, featuring a trimethylsilyl-ethynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of benzodioxaborole with trimethylsilylacetylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment is essential to achieve consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical research, particularly in studying enzyme interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the trimethylsilyl-ethynyl group.
Trimethylsilyl-ethynyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- stands out due to its unique combination of the benzodioxaborole core and the trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules highlights its versatility and potential for further research and development .
Propriétés
Numéro CAS |
473474-63-4 |
|---|---|
Formule moléculaire |
C11H13BO2Si |
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3 |
Clé InChI |
PFJZLTPPHKGGOF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
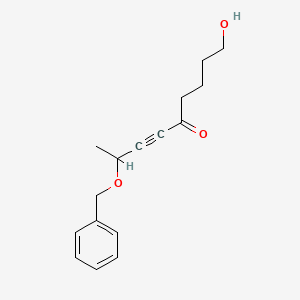
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)


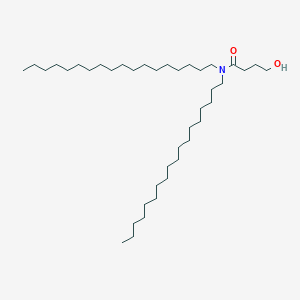
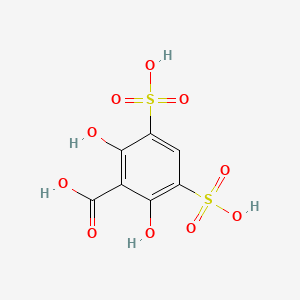
methyl}benzene-1,3-diol](/img/structure/B12575140.png)
